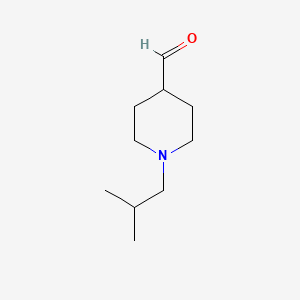

1-(2-Methylpropyl)piperidine-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)7-11-5-3-10(8-12)4-6-11/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUBRZVDSCYGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273958-39-6 | |

| Record name | 1-(2-methylpropyl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methylpropyl Piperidine 4 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(2-Methylpropyl)piperidine-4-carbaldehyde logically deconstructs the molecule into simpler, commercially available starting materials. This process identifies the key chemical bonds that need to be formed and the corresponding synthetic strategies to achieve the target structure.

Identification of Primary Synthons and Precursors

The most logical disconnection in the retrosynthesis of this compound is the bond between the piperidine (B6355638) nitrogen and the 2-methylpropyl group. This C-N bond disconnection simplifies the molecule into two primary synthons: a piperidine-4-carbaldehyde cation and a 2-methylpropyl anion.

These synthons, however, are not practical starting materials for a chemical synthesis. Therefore, they are translated into their synthetic equivalents, which are stable, reactive chemical compounds. The piperidine-4-carbaldehyde cation synthon corresponds to piperidine-4-carbaldehyde itself, or a protected version of this aldehyde. The 2-methylpropyl anion synthon can be represented by an alkylating agent such as 2-methylpropyl bromide (isobutyl bromide) or, in the context of reductive amination, the corresponding aldehyde, 2-methylpropanal (isobutyraldehyde).

| Synthon | Synthetic Equivalent |

| Piperidine-4-carbaldehyde cation | Piperidine-4-carbaldehyde |

| 2-Methylpropyl anion | 2-Methylpropyl bromide |

| (for reductive amination) | 2-Methylpropanal |

Key Bond Formations and Functional Group Interconversions

The primary focus of the synthesis is the formation of the C-N bond to attach the 2-methylpropyl group to the piperidine nitrogen. This can be achieved through two main strategies, each involving distinct key bond formations and potential functional group interconversions:

N-Alkylation: This is a direct approach where the key bond formation is the nucleophilic attack of the secondary amine of the piperidine ring on an electrophilic carbon of the 2-methylpropyl group. This typically involves an SN2 reaction.

Reductive Amination: This two-step, one-pot process involves the initial formation of an iminium ion intermediate through the reaction of the piperidine nitrogen with the carbonyl group of 2-methylpropanal. The key bond formation occurs in the subsequent reduction of this iminium ion.

Functional group interconversions may be necessary to protect the aldehyde group of piperidine-4-carbaldehyde during the N-alkylation step to prevent unwanted side reactions. This would involve the conversion of the aldehyde to a more stable functional group, such as an acetal, followed by deprotection after the N-alkylation is complete.

Construction of the N-Substituted Piperidine Ring System

The construction of the this compound molecule is centered on the strategic introduction of the 2-methylpropyl group onto the nitrogen atom of the piperidine-4-carbaldehyde scaffold. The two primary methodologies employed for this transformation are N-alkylation and reductive amination.

N-Alkylation Approaches to Introduce the 2-Methylpropyl Group

N-alkylation is a classical and straightforward method for the formation of C-N bonds. This approach can be implemented in two main ways.

In this method, piperidine-4-carbaldehyde is reacted directly with a 2-methylpropyl halide, typically 2-methylpropyl bromide, in the presence of a base. The base is necessary to neutralize the hydrohalic acid that is formed as a byproduct of the reaction, which would otherwise protonate the starting piperidine and render it unreactive.

A potential challenge with this direct approach is the possibility of over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. Additionally, the aldehyde functionality might be sensitive to the reaction conditions or could participate in side reactions. To circumvent these issues, the aldehyde group can be protected, for instance, as a cyclic acetal (e.g., by reacting with ethylene glycol). The protected piperidine derivative can then be safely N-alkylated, followed by a deprotection step to regenerate the aldehyde.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| Piperidine-4-carbaldehyde | 2-Methylpropyl bromide | K2CO3 or NaHCO3 | Acetonitrile (B52724) or DMF | Room temperature to mild heating |

| Protected Piperidine-4-carbaldehyde | 2-Methylpropyl bromide | K2CO3 or NaHCO3 | Acetonitrile or DMF | Room temperature to mild heating |

Reductive amination is an alternative and often more efficient method for N-alkylation. This process involves the reaction of piperidine-4-carbaldehyde with 2-methylpropanal in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and effective choice. Other reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can also be used. This method is generally high-yielding and avoids the issue of over-alkylation.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | General Conditions |

| Piperidine-4-carbaldehyde | 2-Methylpropanal | Sodium triacetoxyborohydride (STAB) | Dichloromethane or 1,2-Dichloroethane | Room temperature |

| Piperidine-4-carbaldehyde | 2-Methylpropanal | Sodium cyanoborohydride | Methanol (B129727) | Acidic pH |

| Piperidine-4-carbaldehyde | 2-Methylpropanal | H2/Pd-C | Ethanol or Methanol | Elevated pressure and temperature |

Metal-Catalyzed N-Alkylation and N-Arylation Methodologies

The introduction of the 2-methylpropyl (isobutyl) group onto the nitrogen atom of a piperidine-4-carbaldehyde precursor can be effectively achieved through metal-catalyzed N-alkylation reactions. These methods offer an alternative to traditional N-alkylation with alkyl halides, which can sometimes lead to quaternization of the amine.

Recent advancements in metallaphotoredox catalysis have provided a versatile platform for N-alkylation. A visible-light-induced, copper-catalyzed protocol has been developed for coupling a wide range of N-nucleophiles with various primary, secondary, or tertiary alkyl bromides. This method proceeds via a halogen abstraction-radical capture (HARC) mechanism and has demonstrated success in achieving N-alkylation under mild conditions. princeton.edu While not specifically detailed for this compound, this methodology presents a plausible and modern approach for the N-isobutylation of a suitable piperidine-4-carbaldehyde precursor.

Another common strategy for N-alkylation is reductive amination. This two-step, one-pot procedure involves the reaction of a secondary amine, such as piperidine-4-carbaldehyde, with an aldehyde or ketone, in this case, isobutyraldehyde, to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to yield the N-alkylated product. chim.itresearchgate.net This method is widely applicable due to its operational simplicity and the availability of a vast array of starting materials. researchgate.net

| Method | Catalyst/Reagents | Key Features |

| Metallaphotoredox N-Alkylation | Copper catalyst, photocatalyst (e.g., Iridium complex), light | Mild conditions, broad substrate scope for alkyl halides. princeton.edu |

| Reductive Amination | Isobutyraldehyde, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | One-pot procedure, operational simplicity, wide availability of reagents. chim.itresearchgate.net |

Cyclization Reactions for Piperidine Ring Formation with Incorporated N-Alkyl Moieties

An alternative synthetic strategy involves constructing the piperidine ring with the N-(2-methylpropyl) group already incorporated. This is often achieved through cyclization reactions, which can provide high levels of stereocontrol.

Mannich-Type Condensations Leading to 4-Piperidones as Intermediates

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which can serve as precursors to 4-piperidones. ias.ac.in In a typical approach, a ketone, an aldehyde (often formaldehyde), and a primary amine or ammonia (B1221849) are condensed to form the piperidone ring. sciencemadness.orgchemrevlett.com For the synthesis of an N-isobutyl-4-piperidone intermediate, isobutylamine would be used as the primary amine component. The resulting N-(2-methylpropyl)-4-piperidone can then be further functionalized at the C4 position to introduce the carbaldehyde group. The reaction conditions and substrates can be varied to optimize the yield and purity of the desired piperidone. sciencemadness.org

Aza-Michael Addition Sequences for Piperidine Core Assembly

The aza-Michael addition, the nucleophilic addition of an amine to an activated alkene, is a versatile method for constructing C-N bonds and forming heterocyclic rings like piperidine. ntu.edu.sgmdpi.com Intramolecular aza-Michael additions are particularly useful for the synthesis of substituted piperidines. nih.govrsc.orgnih.gov In this approach, a suitably designed acyclic precursor containing both an amine (the N-isobutylamino group) and a Michael acceptor (an α,β-unsaturated carbonyl or nitrile) undergoes cyclization to form the piperidine ring. The stereochemical outcome of the reaction can often be controlled by the use of chiral auxiliaries or catalysts. ntu.edu.sg

| Cyclization Method | Key Reactants | Intermediate/Product | Key Features |

| Mannich-Type Condensation | Ketone, Aldehyde, Isobutylamine | N-(2-Methylpropyl)-4-piperidone | Forms the piperidone ring directly with the desired N-substituent. sciencemadness.orgchemrevlett.com |

| Aza-Michael Addition | Acyclic precursor with N-isobutylamino group and a Michael acceptor | N-(2-Methylpropyl)piperidine derivative | Versatile for C-N bond formation and ring closure. ntu.edu.sgmdpi.com |

Multi-Component Reactions for Substituted Piperidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted piperidines in a single step from three or more starting materials. rug.nlnih.govnih.govtcichemicals.com Various MCRs, such as the Ugi and Passerini reactions, can be adapted to produce highly functionalized piperidine scaffolds. nih.gov For instance, a four-component Ugi reaction could potentially bring together an amine (isobutylamine), a ketone or aldehyde, an isocyanide, and a carboxylic acid to construct a complex acyclic intermediate that could be subsequently cyclized to the desired piperidine structure. The modularity of MCRs allows for the rapid generation of diverse libraries of compounds. nih.gov

Introduction and Functionalization of the C4-Carbaldehyde Moiety

The final key step in the synthesis of this compound is the introduction or unmasking of the aldehyde functionality at the C4 position of the piperidine ring.

Oxidation of Primary Alcohol Precursors at C4

A common and reliable method for introducing the C4-carbaldehyde group is through the oxidation of the corresponding primary alcohol, (1-(2-methylpropyl)piperidin-4-yl)methanol. Several mild and selective oxidation reagents are available to perform this transformation without over-oxidation to the carboxylic acid.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.comtcichemicals.com This method is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

Another effective reagent is the Dess-Martin periodinane (DMP) , a hypervalent iodine compound that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature. wikipedia.orgmerckmillipore.comcommonorganicchemistry.comwikipedia.orgchemistrysteps.com DMP offers advantages such as neutral pH conditions, short reaction times, and high yields. wikipedia.orgmerckmillipore.com

A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, often using a co-oxidant like sodium hypochlorite or sodium periodate, is another efficient method for this conversion. For example, the oxidation of 1-benzyl-4-piperidinemethanol to the corresponding aldehyde has been achieved in high yield using a system of TEMPO, sodium periodate, and sodium bromide. google.com

| Oxidation Method | Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C) | Mild, avoids over-oxidation, tolerates many functional groups. wikipedia.orgorganic-chemistry.orgyoutube.com |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room temperature, neutral pH | Mild, selective, high yields, simple workup. wikipedia.orgmerckmillipore.comcommonorganicchemistry.comwikipedia.org |

| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaIO₄, NaBr | Room temperature | High yield and purity. google.com |

Reduction of Carboxylic Acid Derivatives (Esters, Nitriles) to Aldehydes

A primary route to synthesizing this compound involves the partial reduction of corresponding carboxylic acid derivatives, such as nitriles or esters. This method is advantageous as it allows for the direct conversion of a stable functional group to the desired aldehyde.

The reduction of the nitrile precursor, 1-(2-methylpropyl)piperidine-4-carbonitrile, requires a mild reducing agent to prevent over-reduction to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this transformation. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orgmasterorganicchemistry.com The mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the nitrile nitrogen, followed by the transfer of a hydride ion to the carbon of the nitrile group. wikipedia.orgmasterorganicchemistry.com

Similarly, the corresponding ester, for example, ethyl 1-(2-methylpropyl)piperidine-4-carboxylate, can be reduced to the aldehyde. DIBAL-H is also effective for this conversion, particularly at low temperatures to prevent further reduction to the primary alcohol. masterorganicchemistry.comyoutube.com The reaction mechanism involves the addition of the hydride to the ester carbonyl, forming a tetrahedral intermediate which, upon workup, collapses to the aldehyde.

Key Reducing Agents for Partial Reduction:

| Reagent | Precursor | Key Condition | Product |

| Diisobutylaluminium hydride (DIBAL-H) | Nitrile | Aqueous workup | Aldehyde |

| Diisobutylaluminium hydride (DIBAL-H) | Ester | Low temperature (-78 °C) | Aldehyde |

| Tin(II) chloride / HCl (Stephen Aldehyde Synthesis) | Nitrile | Hydrolysis of iminium salt | Aldehyde |

Vilsmeier-Haack Formylation in Related Systems

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich compounds. organic-chemistry.orgiaamonline.orgijpcbs.com While not a direct reaction on the piperidine ring itself, it can be applied to related systems to introduce a formyl group. The Vilsmeier reagent, a halomethyleniminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.orgiaamonline.orgijpcbs.com

In the context of synthesizing this compound, this reaction would theoretically be applied to a suitable piperidine-based precursor. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on an electron-rich substrate. The resulting iminium ion is then hydrolyzed to afford the aldehyde. organic-chemistry.org This reaction is most effective on aromatic and heteroaromatic compounds. iaamonline.orgijpcbs.com Its application to non-aromatic piperidine systems is less common and would depend on the specific reactivity of the chosen precursor.

Wittig Reaction Followed by Acidic Hydrolysis from Corresponding Piperidones

The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes. organic-chemistry.orgwikipedia.orglibretexts.org This methodology can be adapted to synthesize this compound from the corresponding ketone, 1-(2-Methylpropyl)piperidin-4-one. The process involves two main steps.

First, the piperidone is treated with a specific Wittig reagent, such as (methoxymethylene)triphenylphosphorane (Ph₃P=CHOMe). This reagent is prepared by deprotonating the corresponding phosphonium salt with a strong base. The reaction between the piperidone and the ylide forms an intermediate oxaphosphetane, which then collapses to produce an enol ether, 1-(2-Methylpropyl)-4-(methoxymethylene)piperidine, and triphenylphosphine oxide. organic-chemistry.orglibretexts.org

In the second step, the resulting enol ether is subjected to acidic hydrolysis. The acid catalyzes the addition of water across the double bond, leading to an unstable hemiacetal intermediate which rapidly decomposes to yield the final product, this compound.

Two-Step Wittig-Based Synthesis:

| Step | Reactants | Product |

| 1. Wittig Reaction | 1-(2-Methylpropyl)piperidin-4-one + (Methoxymethylene)triphenylphosphorane | 1-(2-Methylpropyl)-4-(methoxymethylene)piperidine |

| 2. Hydrolysis | 1-(2-Methylpropyl)-4-(methoxymethylene)piperidine + H₃O⁺ | This compound |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The optimal parameters vary significantly depending on the chosen synthetic route.

For the reduction of nitrile or ester precursors using DIBAL-H , temperature control is the most critical factor. The reaction is typically conducted at low temperatures, such as -78 °C (the temperature of a dry ice/acetone (B3395972) bath), to prevent over-reduction to the amine or alcohol. masterorganicchemistry.com The stoichiometry of DIBAL-H is also important; using just over one equivalent of the reagent is common to ensure complete conversion of the starting material without promoting side reactions.

In the Vilsmeier-Haack formylation , the choice of solvent and the molar ratio of the substrate to the Vilsmeier reagent are key parameters. The reaction is often carried out in the absence of a solvent or in a non-polar solvent. The temperature can also be adjusted to control the reaction rate and minimize the formation of byproducts.

For the Wittig reaction sequence , the choice of base for generating the ylide is important. Strong bases like n-butyllithium or sodium hydride are often used. commonorganicchemistry.com The solvent, typically an ether like THF or diethyl ether, must be anhydrous as Wittig reagents are sensitive to water. libretexts.org In the subsequent hydrolysis step, the concentration of the acid and the reaction time must be controlled to ensure complete conversion of the enol ether without causing degradation of the aldehyde product.

Table of Optimization Parameters for Synthetic Routes:

| Synthetic Route | Key Parameters to Optimize | Typical Conditions |

| Reduction with DIBAL-H | Temperature, Stoichiometry of DIBAL-H, Solvent | -78 °C, 1.0-1.2 equivalents of DIBAL-H, Anhydrous THF or Toluene |

| Vilsmeier-Haack Formylation | Molar Ratios, Temperature, Solvent | 1-3 equivalents of Vilsmeier reagent, 0-100 °C, Dichloromethane or DMF |

| Wittig Reaction | Base, Solvent, Temperature for ylide formation | n-BuLi or NaH, Anhydrous THF, -78 °C to room temperature |

| Acidic Hydrolysis | Acid Concentration, Temperature, Reaction Time | Dilute HCl or H₂SO₄, Room temperature, 1-12 hours |

Purification and Isolation Techniques in the Synthesis of this compound

Following the chemical synthesis, a multi-step purification and isolation procedure is necessary to obtain pure this compound.

The initial step is the work-up , which aims to quench the reaction and remove bulk impurities. For reactions involving organometallic reagents like DIBAL-H or Wittig reagents, the work-up typically involves careful addition of a quenching agent (e.g., water, methanol, or a saturated aqueous solution of Rochelle's salt) at low temperatures. This is followed by an extraction step, usually with an organic solvent like ethyl acetate or dichloromethane, to separate the product from the aqueous layer containing inorganic salts and other water-soluble byproducts. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate. nih.gov

The primary purification method for this compound is typically column chromatography on silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is chosen to separate the target aldehyde from unreacted starting materials and reaction byproducts. The polarity of the eluent, often a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), is gradually increased to elute the compounds from the column based on their affinity for the silica.

After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator. The purity of the final isolated compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Reactivity and Transformations of 1 2 Methylpropyl Piperidine 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C4

The aldehyde group, characterized by a polarized carbon-oxygen double bond, renders the carbonyl carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is central to the transformations of 1-(2-methylpropyl)piperidine-4-carbaldehyde.

Nucleophilic addition is the most characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final product.

The reaction of this compound with primary amines is a classic condensation reaction that results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comyoutube.com This reaction typically proceeds under neutral or mildly acidic conditions. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, a carbon-nitrogen double bond is formed. youtube.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

The general transformation is as follows: this compound + R-NH₂ ⇌ (E)-N-((1-(2-methylpropyl)piperidin-4-yl)methylene)alkan-1-amine + H₂O

| Primary Amine (R-NH₂) | Solvent | Catalyst | Expected Product (Imine/Schiff Base) |

|---|---|---|---|

| Aniline | Ethanol | Acetic Acid (catalytic) | N-((1-(2-methylpropyl)piperidin-4-yl)methylene)aniline |

| Benzylamine | Toluene | None (Dean-Stark trap) | N-((1-(2-methylpropyl)piperidin-4-yl)methylene)benzylamine |

| Ethylamine | Methanol (B129727) | None | N-((1-(2-methylpropyl)piperidin-4-yl)methylene)ethanamine |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). thermofisher.comnih.gov This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or its derivatives. researchgate.net In the case of this compound, the tertiary amine within the molecule could potentially self-catalyze the reaction, although an external catalyst is usually added to ensure efficient conversion. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the aldehyde. Subsequent elimination of water yields an α,β-unsaturated product. thermofisher.com

Common active methylene compounds include malononitrile (B47326), diethyl malonate, and ethyl cyanoacetate.

| Active Methylene Compound | Catalyst | Solvent | Expected Product |

|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | 2-((1-(2-methylpropyl)piperidin-4-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine/Acetic Acid | Toluene | Diethyl 2-((1-(2-methylpropyl)piperidin-4-yl)methylene)malonate |

| Ethyl cyanoacetate | Ammonium (B1175870) Acetate | Acetic Acid | Ethyl 2-cyano-3-(1-(2-methylpropyl)piperidin-4-yl)acrylate |

Aldol (B89426) reactions involve the nucleophilic addition of an enolate ion to a carbonyl compound. wikipedia.orgadichemistry.com this compound can act as the electrophilic partner in a crossed-aldol reaction with another carbonyl compound that can form an enolate, such as a ketone or another aldehyde with α-hydrogens. wikipedia.org The reaction is typically base-catalyzed, leading to a β-hydroxy carbonyl compound (the aldol adduct). sigmaaldrich.com Upon heating, this adduct can readily undergo dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated carbonyl compound. adichemistry.com To favor the crossed-aldol product, the aldehyde is often added slowly to a mixture of the ketone and the base. adichemistry.com

For example, reacting this compound with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) would be expected to yield 5-(1-(2-methylpropyl)piperidin-4-yl)-4-hydroxypentan-2-one, which upon heating would dehydrate to 5-(1-(2-methylpropyl)piperidin-4-yl)pent-3-en-2-one.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily add to the carbonyl carbon of aldehydes. libretexts.orglibretexts.org This reaction is a highly effective method for forming new carbon-carbon bonds and synthesizing secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the aldehyde, forming a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. libretexts.orgmasterorganicchemistry.com

| Organometallic Reagent | Solvent | Workup | Expected Product (Secondary Alcohol) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | Aqueous NH₄Cl | 1-(1-(2-methylpropyl)piperidin-4-yl)ethan-1-ol |

| Phenyllithium (C₆H₅Li) | Tetrahydrofuran (THF) | Dilute HCl | Phenyl(1-(2-methylpropyl)piperidin-4-yl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Tetrahydrofuran (THF) | Aqueous H₂SO₄ | 1-(1-(2-methylpropyl)piperidin-4-yl)prop-2-en-1-ol |

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents such as Tollens' reagent ([Ag(NH₃)₂]⁺) or manganese dioxide (MnO₂), although the latter is typically used for oxidizing allylic or benzylic alcohols. For a simple alkyl aldehyde, stronger oxidizing agents are generally required. The oxidation of this compound would yield 1-(2-methylpropyl)piperidine-4-carboxylic acid. Care must be taken with strong oxidants to avoid potential side reactions involving the piperidine ring or the isobutyl group.

| Oxidizing Agent | Conditions | Expected Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 1-(2-methylpropyl)piperidine-4-carboxylic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to r.t. | 1-(2-methylpropyl)piperidine-4-carboxylic acid |

| Peracetic acid (CH₃CO₃H) | Acetic acid, r.t. | 1-(2-methylpropyl)piperidine-4-carboxylic acid |

Reduction Reactions to Primary Alcohols and Amines

The aldehyde functional group is readily susceptible to reduction, providing synthetic routes to corresponding primary alcohols and amines.

Reduction to Primary Alcohols: The transformation of the carbaldehyde to a primary alcohol, (1-(2-Methylpropyl)piperidin-4-yl)methanol, is a standard and high-yielding reaction. This is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, offering high chemoselectivity for the carbonyl group while leaving the piperidine ring intact. masterorganicchemistry.commasterorganicchemistry.com The reaction is generally performed in a protic solvent, such as methanol or ethanol, where the borohydride anion delivers a hydride to the electrophilic carbonyl carbon. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the primary alcohol. masterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its operational simplicity and milder nature. sciforum.net

Reduction to Primary Amines (Reductive Amination): The conversion of the aldehyde to a primary amine, such as (1-(2-Methylpropyl)piperidin-4-yl)methanamine, is accomplished through reductive amination. This two-step, often one-pot, process is a cornerstone of amine synthesis. researchgate.netmdpi.com The reaction begins with the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium salt, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. researchgate.net A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂/Pd-C). chim.itchemspider.com The choice of reducing agent is critical for the success of the reaction, as it must be mild enough to selectively reduce the C=N double bond of the imine without reducing the initial aldehyde. chim.it

| Reaction Type | Product | Typical Reagents | Notes |

|---|---|---|---|

| Reduction to Alcohol | (1-(2-Methylpropyl)piperidin-4-yl)methanol | Sodium borohydride (NaBH₄) in methanol/ethanol | A standard, high-yield conversion of an aldehyde to a primary alcohol. masterorganicchemistry.com |

| Reductive Amination | (1-(2-Methylpropyl)piperidin-4-yl)methanamine | Ammonia (NH₃) followed by NaBH₃CN or H₂/Pd-C | Forms a new C-N bond by converting the carbonyl group into an amino group. researchgate.netchim.it |

Cycloaddition Reactions with Aldehydes

Cycloaddition reactions involving this compound are not extensively documented in scientific literature. However, the aldehyde's carbonyl group can theoretically participate in certain cycloadditions, most notably hetero-Diels-Alder reactions. In this context, the aldehyde would act as the heterodienophile, reacting with a conjugated diene. mdpi.com

The hetero-Diels-Alder reaction is a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. nih.gov When an aldehyde participates as the dienophile, its C=O bond reacts with a diene to form a dihydropyran ring. The efficiency and viability of such a reaction would depend on several factors, including the nature of the diene, the reaction conditions (thermal or Lewis acid catalysis), and the electronic properties of the aldehyde. Electron-withdrawing groups on the dienophile can enhance reactivity in normal-electron-demand Diels-Alder reactions, while the aldehyde in this specific compound is relatively unactivated. nih.gov

Another possibility is the Knoevenagel condensation, which, while not a cycloaddition itself, can be the first step in a domino sequence leading to cyclic products. wikipedia.orgacs.orgchem-station.com The reaction of the aldehyde with an active methylene compound (e.g., malononitrile or a 1,3-dicarbonyl compound) first forms a new carbon-carbon double bond. nih.gov If the starting materials are appropriately designed, this can be followed by an intramolecular cycloaddition to construct more complex heterocyclic systems. nih.gov

Reactivity of the Piperidine Nitrogen and Ring System

The tertiary amine and the saturated carbon framework of the piperidine ring offer additional sites for chemical modification, distinct from the reactivity of the aldehyde group.

Nucleophilic Substitution Reactions at the Nitrogen Atom

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. masterorganicchemistry.compearson.com As a tertiary amine, it readily reacts with electrophiles in nucleophilic substitution reactions. A classic example is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. nih.govresearchgate.net This reaction introduces a permanent positive charge on the nitrogen and attaches a new alkyl group. The stereochemistry of such reactions can be influenced by the existing substituents on the piperidine ring. nih.gov

Direct nucleophilic substitution to replace the N-(2-methylpropyl) group is generally not feasible as alkyl groups are poor leaving groups. Such transformations would require more complex, multi-step sequences.

Functionalization at Other Ring Positions (e.g., alpha-carbon functionalization)

Direct functionalization of the C-H bonds of the piperidine ring, particularly at the α-carbons (C2 and C6 positions), is a powerful strategy for modifying the scaffold. nih.gov Modern synthetic methods enable the selective introduction of substituents at these positions. A common approach involves the in-situ generation of an endo-cyclic iminium ion intermediate, which is then trapped by a nucleophile. nih.govacs.org

This process can be initiated through various oxidative methods. For instance, oxidation of the tertiary amine to an N-oxide, followed by elimination, can selectively form the more stable endo-cyclic iminium ion. acs.org This electrophilic intermediate can then react with a wide array of carbon-based nucleophiles, including organometallic reagents or enolates, to install new alkyl, aryl, or other functional groups at the α-position. researchgate.net The ability to achieve high selectivity for reaction on the ring (endo) versus on the N-alkyl substituent (exo) is a key challenge and an area of active research. acs.org Enantioselective methods, often employing chiral directing groups or catalysts, have also been developed to control the stereochemistry of the newly formed C-C bond. nih.gov

| Reaction Type | Reactive Site | Key Intermediate | Potential Products |

|---|---|---|---|

| Quaternization | Piperidine Nitrogen | N/A | Quaternary ammonium salts |

| α-C-H Functionalization | α-Carbon (C2/C6) | Endo-cyclic iminium ion | 2-Alkyl or 2-Aryl piperidine derivatives |

Ring-Opening and Ring-Expansion/Contraction Reactions (if applicable)

The piperidine ring is generally stable but can undergo cleavage or rearrangement under specific conditions. Photochemical methods, for example, can induce ring-opening through single-electron transfer photooxidation, converting N-aryl piperidines into acyclic aminoaldehydes. researchgate.netresearchgate.net While the N-(2-methylpropyl) group is not an aryl group, related photochemical processes could potentially lead to C-N or C-C bond cleavage. nih.govrsc.org

Oxidative ring-opening is another possibility. Treatment with strong oxidizing agents can cleave the ring, often leading to dicarbonyl compounds which can then be used in subsequent cyclization reactions to form different heterocyclic systems. nih.gov This strategy of oxidative cleavage followed by a ring-closing reductive amination can serve as a method for ring expansion, transforming a piperidine precursor into a larger azepane ring system. nih.govrwth-aachen.dersc.org The regioselectivity of such rearrangements is a critical consideration in their synthetic application. rsc.org

Influence of the N-(2-Methylpropyl) Substituent on Reactivity and Selectivity

The N-(2-methylpropyl), or isobutyl, group is not merely a passive component of the molecule; its steric and electronic properties significantly influence the reactivity of both the piperidine nitrogen and the aldehyde.

Steric Effects: The isobutyl group is a branched alkyl chain, which imparts considerable steric bulk around the nitrogen atom. mdpi.com This steric hindrance has several consequences:

It can modulate the nucleophilicity of the nitrogen atom by impeding its approach to sterically demanding electrophiles. masterorganicchemistry.com

It plays a crucial role in directing the regioselectivity of reactions on the piperidine ring. For example, in α-functionalization reactions that proceed via an iminium ion, the steric bulk of the N-substituent can influence the site of nucleophilic attack.

Studies on related systems have shown that bulky N-alkyl groups, particularly those branched at the β-carbon like the isobutyl group, can prevent certain intramolecular cyclization pathways by sterically disfavoring the required transition state. This allows alternative reactions, such as rearrangements, to occur in high yield. mdpi.com

Electronic Effects: As an alkyl group, the isobutyl substituent is electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted piperidine. pearson.comnih.gov This increased nucleophilicity promotes reactions such as quaternization. However, this electronic effect is often secondary to the more dominant steric effects when considering reaction kinetics and selectivity with bulky reagents. nih.gov

Steric and Electronic Effects on Chemical Transformations

The reactivity of this compound is primarily centered around the aldehyde functionality, which is susceptible to nucleophilic attack. However, the steric and electronic environment created by the piperidine ring and its N-isobutyl substituent significantly modulates this reactivity.

The piperidine nitrogen, being a tertiary amine, is basic and can be protonated under acidic conditions. This would enhance the electrophilicity of the aldehyde's carbonyl carbon by increasing the inductive electron-withdrawing effect of the ring. The N-isobutyl group, being an electron-donating alkyl group, slightly increases the electron density on the nitrogen atom compared to a simple N-methyl or N-ethyl group.

The aldehyde group itself is an electron-withdrawing group, which slightly decreases the basicity of the piperidine nitrogen. Its reactivity is typical of aliphatic aldehydes, undergoing reactions such as oxidation, reduction, and nucleophilic addition. However, the stereochemical course of these reactions is intimately linked to the conformational preferences of the piperidine ring.

Conformational Preferences and Their Impact on Reaction Outcomes

The piperidine ring in this compound adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the 1- and 4-positions can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric demands of the substituents, quantified by their A-values (conformational free energy difference between the axial and equatorial positions).

For the 4-formyl group, studies on cyclohexanecarboxaldehyde (B41370) have determined its A-value to be approximately 1.38 kcal/mol, with minimal dependence on the solvent. cdnsciencepub.com Given that the conformational energies of 4-substituted piperidines are very similar to their cyclohexane (B81311) counterparts, it is reasonable to assume a similar A-value for the formyl group on the piperidine ring. nih.gov This indicates a strong preference for the equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions of the piperidine ring.

The predominance of the conformer with an equatorial 4-formyl group has significant implications for the stereochemical outcome of its reactions. Nucleophilic attack on the carbonyl carbon will preferentially occur from the less hindered face. For an equatorially positioned aldehyde, the two faces are diastereotopic. The piperidine ring itself provides a steric bias, with the axial hydrogens at C2 and C6 potentially hindering one face more than the other.

For example, in the reduction of the aldehyde to an alcohol, the trajectory of the hydride reagent will be influenced by the steric environment. Similarly, in nucleophilic addition reactions, such as Grignard or Wittig reactions, the approach of the nucleophile will be directed by the steric landscape of the molecule. Studies on related N-alkyl-4-formylpiperidines have shown a preference for axial attack by incoming nucleophiles, leading to the formation of the corresponding equatorial alcohol as the major product. documentsdelivered.com

Table 1: Estimated Conformational Preferences of Substituents on the Piperidine Ring

| Substituent | Position | Preferred Orientation | Estimated A-value (kcal/mol) |

| 2-Methylpropyl (Isobutyl) | N1 | Equatorial | > 2.0 (estimated) |

| Carbaldehyde (Formyl) | C4 | Equatorial | ~1.38 cdnsciencepub.com |

Note: The A-value for the N-isobutyl group is an estimation based on the general principles of steric hindrance in N-alkylpiperidines. The A-value for the formyl group is based on data for cyclohexanecarboxaldehyde.

Table 2: Predicted Stereochemical Outcomes of Reactions at the 4-Carbaldehyde Group

| Reaction | Reagent | Predicted Major Product Stereochemistry | Rationale |

| Reduction | NaBH4, LiAlH4 | Equatorial hydroxymethyl group | Axial attack of the hydride on the equatorial aldehyde. |

| Grignard Reaction | RMgX | Equatorial substituted methanol | Axial attack of the Grignard reagent on the equatorial aldehyde. |

| Wittig Reaction | Ph3P=CHR | Equatorial alkene | Approach of the ylide is sterically controlled by the piperidine ring. |

These predictions are based on the principle of minimizing steric hindrance during the approach of the nucleophile to the predominantly equatorial carbaldehyde group.

Structural Elucidation and Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Methylpropyl)piperidine-4-carbaldehyde is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aldehyde proton (-CHO) would appear as a characteristic singlet or a narrowly split multiplet in the downfield region, typically between 9.5 and 10.5 ppm. The protons on the piperidine (B6355638) ring would show complex multiplets in the range of 1.5 to 3.0 ppm. The protons of the N-isobutyl group would also give rise to characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The most downfield signal would be that of the carbonyl carbon of the aldehyde group, expected in the region of 200-205 ppm. The carbons of the piperidine ring would appear in the range of 25-60 ppm, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. The carbons of the isobutyl group would resonate in the upfield region of the spectrum. The effect of the N-alkyl substituent influences the chemical shifts of the piperidine ring carbons. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine ring and the isobutyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity between the isobutyl group, the piperidine ring, and the carbaldehyde group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | 9.6 - 9.8 | 202 - 205 |

| Piperidine H4 | 2.2 - 2.4 | 50 - 53 |

| Piperidine H2, H6 (eq) | 2.8 - 3.0 | 54 - 57 |

| Piperidine H2, H6 (ax) | 2.0 - 2.2 | 54 - 57 |

| Piperidine H3, H5 (eq) | 1.8 - 2.0 | 28 - 31 |

| Piperidine H3, H5 (ax) | 1.6 - 1.8 | 28 - 31 |

| N-CH₂ | 2.1 - 2.3 | 65 - 68 |

| CH(CH₃)₂ | 1.7 - 1.9 | 27 - 30 |

| CH(CH₃)₂ | 0.8 - 1.0 | 20 - 22 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1720-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands at approximately 2720 cm⁻¹ and 2820 cm⁻¹. Other significant absorptions would include the C-H stretching vibrations of the alkyl groups in the 2850-2960 cm⁻¹ range and the C-N stretching vibration of the tertiary amine in the 1000-1250 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1720 - 1740 |

| Aldehyde C-H | Stretch | 2720 and 2820 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Tertiary Amine C-N | Stretch | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (molecular formula C₁₀H₁₉NO), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (169.26 g/mol ). In electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ at m/z 170.15 would likely be the base peak. uni.lu

The fragmentation pattern in mass spectrometry provides valuable structural information. Common fragmentation pathways for N-alkylpiperidines involve alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. libretexts.org This can lead to the loss of the isobutyl group or ring opening. The fragmentation of piperidine alkaloids often involves the elimination of side chains. nih.govresearchgate.net For this compound, characteristic fragments would be expected from the loss of the aldehyde group (CHO), the isobutyl group (C₄H₉), or parts of the piperidine ring.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M+H]⁺ | 170.15 | Protonated molecular ion |

| [M]⁺ | 169.15 | Molecular ion |

| [M-CHO]⁺ | 140.14 | Loss of the formyl group |

| [M-C₄H₉]⁺ | 112.08 | Loss of the isobutyl group |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for the basic amine.

The purity of a sample of this compound can be determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a stable retention time under specific chromatographic conditions.

Typical HPLC Parameters for the Analysis of Piperidine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, which possesses moderate volatility, GC is a suitable analytical method. Often coupled with a mass spectrometer (GC-MS), this technique allows for both the separation of the compound from a mixture and its structural identification based on its mass spectrum.

In a hypothetical GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a diphenyl dimethyl polysiloxane phase (e.g., DB-5 or HP-5), would be appropriate. google.com The separation is based on the differential partitioning of the analyte between the stationary phase and the inert carrier gas (e.g., helium or nitrogen). researchgate.net The temperature of the GC oven is typically programmed to increase gradually, allowing for the efficient separation of compounds with different boiling points.

For less volatile derivatives or to improve peak shape and sensitivity, derivatization might be employed. However, for this compound, direct injection is generally feasible. The use of a Flame Ionization Detector (FID) would provide high sensitivity for this organic analyte. researchgate.net

Illustrative GC Parameters:

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min |

| Injection Mode | Split (e.g., 50:1) |

The retention time under these conditions would be a characteristic identifier for the compound, while the peak area would be proportional to its concentration, allowing for quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. austinpublishinggroup.com In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing an appropriate mobile phase. For piperidine derivatives, a common mobile phase consists of a mixture of a relatively non-polar solvent with a small amount of a polar solvent and a base to prevent tailing of the amine. austinpublishinggroup.com

Hypothetical TLC System:

| Component | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Chloroform:Methanol:Ammonia (B1221849) (90:9:1) |

| Visualization | UV light (254 nm), Iodine vapor, Dragendorff's reagent |

After development, the plate is visualized. If the compound contains a chromophore or is UV active, it can be seen under a UV lamp. austinpublishinggroup.com For amines like the target compound, specific staining agents are highly effective. Staining with iodine vapor typically reveals organic compounds as brown spots. Dragendorff's reagent is particularly useful for detecting alkaloids and other nitrogen-containing heterocycles, which appear as orange or reddish-brown spots. researchgate.net The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline)

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can unambiguously confirm its molecular structure and provide insights into its stereochemistry.

The process involves mounting a single crystal on a diffractometer and bombarding it with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com For chiral molecules, this method can establish the absolute configuration.

The piperidine ring in this compound is expected to adopt a chair conformation. X-ray crystallography would confirm this and determine the orientation (axial or equatorial) of the 2-methylpropyl group on the nitrogen and the carbaldehyde group at the C4 position. whiterose.ac.uk Furthermore, the crystal packing arrangement, which is dictated by intermolecular forces, would be elucidated. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) present in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

For this compound, with the molecular formula C₁₀H₁₉NO, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 169.27 g/mol

Theoretical Elemental Composition:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 70.95% |

| Hydrogen | H | 1.008 | 19 | 19.152 | 11.31% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.27% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.45% |

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed molecular formula and the purity of the sample.

Theoretical and Computational Chemistry Studies on 1 2 Methylpropyl Piperidine 4 Carbaldehyde

Conformational Analysis of the Piperidine (B6355638) Ring and Flexible Substituents

The conformational flexibility of 1-(2-Methylpropyl)piperidine-4-carbaldehyde is primarily dictated by the piperidine ring and the rotational freedom of the N-(2-methylpropyl) and C-4-carbaldehyde substituents. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations, while generally higher in energy, can also exist and may be relevant in specific environments or as transition states.

Within the chair conformation, the substituents at the 1 and 4 positions can be oriented in either axial (ax) or equatorial (eq) positions. For the 4-carbaldehyde group, the equatorial position is generally favored to reduce 1,3-diaxial interactions. Similarly, the bulky 2-methylpropyl group at the nitrogen atom will have a strong preference for the equatorial position.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the stable conformers and quantifying their relative energies. A typical conformational search would involve rotating the key dihedral angles and optimizing the geometry of each resulting structure to find the local and global energy minima.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Piperidine Ring Conformation | 4-Carbaldehyde Orientation | 2-Methylpropyl Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Axial | Equatorial | 2.5 - 4.0 |

| 3 | Twist-Boat | - | - | 5.0 - 7.0 |

| 4 | Boat | - | - | 6.0 - 8.0 |

Note: These values are illustrative and represent typical energy differences for substituted piperidines. Actual values would be determined through quantum chemical calculations.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring due to its lone pair of electrons. The LUMO is likely to be centered on the π* orbital of the carbonyl group in the carbaldehyde substituent, making this site susceptible to nucleophilic attack.

The charge distribution within the molecule can be analyzed using methods such as Natural Bond Orbital (NBO) analysis, which provides insight into the localization of electron density on different atoms. This reveals the electrophilic and nucleophilic centers of the molecule. The oxygen atom of the carbonyl group will carry a significant negative partial charge, while the carbonyl carbon will be positively charged.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Nitrogen lone pair (piperidine) |

| LUMO | 1.0 to 2.0 | C=O π* orbital (carbaldehyde) |

| HOMO-LUMO Gap | 7.5 to 9.5 | - |

Note: These energy values are typical for similar organic molecules and would be precisely calculated using methods like DFT with an appropriate basis set.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of a molecule. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are commonly calculated.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The frequencies corresponding to the stretching and bending of specific bonds can be correlated with experimental IR spectra. For this compound, a strong absorption band corresponding to the C=O stretch of the aldehyde would be a key feature.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. These theoretical shifts, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule and confirming its structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1720 - 1740 |

| C-H (Aldehyde) | Stretch | 2720 - 2820 |

| C-N (Piperidine) | Stretch | 1100 - 1200 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

Note: These are characteristic frequency ranges and would be calculated more precisely from the optimized geometry of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a reaction of interest could be the nucleophilic addition to the carbonyl group of the aldehyde.

For instance, the reduction of the aldehyde to an alcohol using a hydride source like sodium borohydride (B1222165) could be modeled. Computational chemists would map out the potential energy surface of the reaction, locating the reactant, product, and the transition state connecting them. The calculated activation energy would provide an estimate of the reaction rate. This type of analysis is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.

Quantum Chemical Studies on Stability and Aromaticity (if relevant to derivatives)

The thermodynamic stability of this compound can be assessed by calculating its heat of formation and Gibbs free energy. These values can be compared with those of its isomers to determine their relative stabilities.

The concept of aromaticity is not directly applicable to this compound as it is a saturated heterocyclic compound. However, if this molecule were to be used as a precursor for the synthesis of derivatives containing aromatic rings (e.g., pyridine (B92270) or benzene (B151609) derivatives), then quantum chemical methods could be employed to study the aromaticity of these products. Aromaticity is typically quantified using criteria such as bond lengths, magnetic properties (e.g., Nucleus-Independent Chemical Shift - NICS), and electronic delocalization indices.

Applications As Precursors in Advanced Organic Synthesis

Role in the Construction of Novel Heterocyclic Frameworks

The aldehyde functionality of 1-(2-Methylpropyl)piperidine-4-carbaldehyde serves as a key handle for its elaboration into various heterocyclic systems through condensation and cyclization reactions.

Pyrazoles: While direct synthesis of pyrazoles from this compound is not extensively documented in publicly available literature, the general synthesis of pyrazoles from aldehydes is a well-established strategy. For instance, the Vilsmeier-Haack reaction of hydrazones derived from aldehydes is a common method for producing pyrazole-4-carbaldehydes. It is plausible that this compound could be converted to its corresponding hydrazone and subsequently undergo a Vilsmeier-Haack reaction to yield a pyrazole (B372694) derivative bearing the N-isobutylpiperidine moiety.

Thiazolidinones: The synthesis of thiazolidinone derivatives often involves the condensation of an aldehyde with a compound containing both an amine and a thiol group, such as thioglycolic acid and an amine. The reaction of this compound with these reagents would be expected to yield a thiazolidinone scaffold appended with the 1-(2-methylpropyl)piperidine group. Such structures are of interest due to the established biological activities of the thiazolidinone core.

Pyridines: The construction of the pyridine (B92270) ring can be achieved through various condensation strategies involving aldehydes. For example, the Hantzsch pyridine synthesis and its variations utilize aldehydes as one of the key components. The participation of this compound in such reactions could lead to the formation of novel pyridine derivatives incorporating the piperidine (B6355638) substructure.

Quinolizines: The synthesis of quinolizine and quinolizidine (B1214090) frameworks can be accomplished through intramolecular cyclization of appropriately functionalized piperidine derivatives. While direct application of this compound in quinolizine synthesis is not explicitly detailed, its aldehyde group could be elaborated into a side chain suitable for subsequent cyclization to form the bicyclic quinolizine core.

Utilization in the Synthesis of Complex Polyfunctionalized Organic Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step by combining three or more reactants. The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs. For example, in a Ugi or Passerini reaction, it could serve as the carbonyl component, leading to the formation of highly functionalized, peptide-like scaffolds incorporating the N-isobutylpiperidine motif. These scaffolds are of significant interest in drug discovery due to their structural diversity and potential for biological activity.

Development of Materials with Tailored Chemical Properties

The reactivity of the aldehyde group in this compound can be harnessed for the development of novel materials.

Polymerizable Monomers: The aldehyde can be transformed into a polymerizable group, such as an acrylate (B77674) or a vinyl ether, through standard organic transformations. The resulting monomer, containing the bulky N-isobutylpiperidine side chain, could be polymerized to yield polymers with unique physical and chemical properties, such as altered solubility, thermal stability, and potential for post-polymerization modification.

Supramolecular Assemblies: The piperidine nitrogen and the potential for hydrogen bonding through derivatives of the aldehyde group make this compound an interesting building block for supramolecular chemistry. Its derivatives could be designed to self-assemble into well-defined architectures through non-covalent interactions, leading to the formation of gels, liquid crystals, or other organized structures with potential applications in sensing or materials science.

Stereoselective Synthesis of Advanced Intermediates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. While the parent this compound is achiral, its reactions can be controlled to produce chiral products. Stereoselective addition of nucleophiles to the aldehyde carbonyl group can be achieved using chiral catalysts or auxiliaries. This would lead to the formation of chiral alcohols, which are valuable intermediates for the synthesis of more complex, enantiomerically pure molecules. The steric bulk of the N-isobutyl group may also play a role in directing the stereochemical outcome of such reactions.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Methodologies

The chemical compound 1-(2-Methylpropyl)piperidine-4-carbaldehyde is a distinct molecule for which specific, dedicated academic literature is notably scarce uni.lu. Current understanding is therefore largely extrapolated from established principles of organic chemistry and methodologies applied to structurally analogous compounds, primarily N-substituted piperidine-4-carbaldehydes and the parent scaffold, piperidine-4-carbaldehyde.

Synthetic Methodologies: The synthesis of this compound is not explicitly described in peer-reviewed literature. However, the most probable and widely practiced synthetic route would be the N-alkylation of piperidine-4-carbaldehyde. A principal method for this transformation is catalytic reductive amination , a cornerstone reaction in the formation of C-N bonds, valued for its efficiency and the availability of reagents mdpi.comresearchgate.netresearchgate.net. This process would involve the reaction of piperidine-4-carbaldehyde with isobutyraldehyde (2-methylpropanal) in the presence of a reducing agent to form the target tertiary amine.

Alternative established routes for creating analogous N-substituted piperidines include:

Direct N-alkylation of piperidine-4-carbaldehyde with an isobutyl halide (e.g., isobutyl bromide). This method, while straightforward, can be complicated by side reactions.

Multi-step synthesis starting from 4-piperidinecarboxylic acid, involving esterification, N-alkylation, and subsequent reduction of the ester or a derivative (like a nitrile or amide) to the aldehyde google.com. For instance, the synthesis of the related N-benzyl-4-piperidinecarboxaldehyde has been achieved by reducing 1-benzylpiperidine-4-carbonitrile with diisobutylaluminum hydride (DIBAL-H) google.com.

Chemical Reactivity: The academic understanding of the reactivity of this compound is based on its constituent functional groups: the aldehyde and the tertiary amine within the piperidine (B6355638) ring.

Aldehyde Group: This functional group is expected to undergo standard aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions. Analogous compounds like piperidine-4-carbaldehyde are known to participate in Knoevenagel condensations and Mannich reactions smolecule.com.

Piperidine Ring: The N-isobutyl piperidine moiety serves as a structural scaffold. The tertiary amine is basic and can be protonated or quaternized.

The primary role of such compounds in academic and industrial research is as a synthetic intermediate or building block smolecule.com. The piperidine scaffold is a common motif in bioactive molecules, and the aldehyde handle allows for diverse chemical elaborations to build more complex molecular architectures researchgate.netnih.gov. Derivatives of the parent compound, piperidine-4-carbaldehyde, have been utilized in the development of inhibitors for enzymes like Pim-1 kinase and histone deacetylases (HDACs) smolecule.com.

Identification of Promising Avenues for Further Chemical Research

The significant gap in the literature concerning this compound presents numerous opportunities for novel research.

Scaffold for Medicinal Chemistry: The most promising avenue is its exploration as a scaffold in drug discovery. The parent molecule, piperidine-4-carbaldehyde, is a known precursor for compounds targeting a range of diseases smolecule.com. Research into derivatives of the title compound could involve synthesizing libraries of thiosemicarbazones, imines, or other derivatives via reactions at the aldehyde, and screening them for biological activity against targets such as dihydrofolate reductase (DHFR), kinases, or G-protein-coupled receptors nih.gov.

Exploration in Multicomponent Reactions (MCRs): The aldehyde functionality makes it an ideal candidate for use in MCRs, such as the Ugi or Passerini reactions. This would allow for the rapid generation of molecular complexity and the creation of diverse compound libraries from a single, well-defined building block.

Development of Novel Catalysts: The tertiary amine of the piperidine ring could be investigated for its potential catalytic activity, either directly as an organocatalyst or as a ligand for metal-catalyzed transformations. The steric bulk of the N-isobutyl group may influence selectivity in such applications.

Stereoselective Synthesis and Application: If a chiral center is introduced into the molecule, research into the stereoselective synthesis of different enantiomers or diastereomers could be pursued. These stereoisomers could then be used as chiral building blocks or as probes to study stereospecific interactions in biological systems.

Proposed Strategies for Addressing Existing Knowledge Gaps

The foundational knowledge gap is the absence of a reported synthesis and characterization data for this compound. A systematic approach is required to build this fundamental understanding.

Optimized Synthesis and Full Characterization: The first step is to synthesize the compound, likely via catalytic reductive amination of piperidine-4-carbaldehyde and isobutyraldehyde. The reaction conditions should be optimized for yield and purity. Following synthesis, the compound must be fully characterized using modern analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC) to confirm the molecular structure.

Mass Spectrometry (MS) to determine the exact mass and fragmentation pattern.

Infrared (IR) Spectroscopy to identify characteristic functional group vibrations (e.g., C=O stretch of the aldehyde).

Determination of physical properties such as boiling point, refractive index, and solubility.

Computational and Conformational Analysis: In parallel with experimental work, computational studies using density functional theory (DFT) should be performed. These calculations can predict the lowest energy conformations of the molecule, analyze the influence of the N-isobutyl group on the piperidine ring conformation (e.g., chair equilibrium), and provide insights into its electronic properties and reactive sites.

Systematic Reactivity Profiling: A comprehensive study of its chemical reactivity should be undertaken. This would involve subjecting the compound to a panel of standard reactions to map its chemical behavior, including:

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

Oxidation under various conditions (e.g., Pinnick, Jones) to form the corresponding carboxylic acid.

Reductive protocols to synthesize the corresponding alcohol.

Formation of various imine and enamine derivatives.

Potential for Integration with Emerging Synthetic Methodologies

Modern synthetic technologies offer powerful tools to enhance the synthesis and application of this compound.

Continuous Flow Chemistry: The synthesis, particularly via reductive amination, is highly amenable to continuous flow processing. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), improve safety, and facilitate scalable, on-demand production of the compound nih.gov. This would be a significant improvement over traditional batch processing.

Biocatalysis and Chemoenzymatic Synthesis: Enzymes could be employed for highly selective transformations. For instance, an engineered reductase could be used for the asymmetric reduction of the aldehyde to a specific enantiomer of the corresponding alcohol. This approach provides access to chiral molecules that are valuable for pharmaceutical applications.